Regaloside F: A Comprehensive Technical Guide for Researchers
Regaloside F: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside F is a naturally occurring phenylpropanoid glycerol glucoside isolated from the bulbs of various Lilium species. As a member of the regaloside family, it shares a common structural backbone with other known bioactive compounds, suggesting its potential as a valuable subject for pharmacological and therapeutic research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Regaloside F, along with comprehensive experimental protocols for its isolation and characterization.
Chemical Structure and Properties
Regaloside F is characterized by a glycerol backbone linked to a glucose moiety and a phenylpropanoid group. While the definitive published 2D structure and complete spectral data are detailed in specialized publications, the fundamental structure is presented below.
Molecular Formula: C₁₉H₂₆O₁₁[1]
Molecular Weight: 430.40 g/mol [1]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆O₁₁ | [1] |
| Molecular Weight | 430.40 g/mol | [1] |
| Appearance | White powder | - |
| Solubility | Soluble in methanol, ethanol, DMSO | - |
Spectral Data Summary
Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are crucial for the unambiguous identification of Regaloside F. While specific spectra are found in dedicated studies, the following table summarizes the expected key spectral features based on its structural class.
| Technique | Key Expected Signals |
| ¹H NMR | Signals corresponding to aromatic protons of the phenylpropanoid moiety, protons of the glycerol backbone, and protons of the glucose unit. |
| ¹³C NMR | Carbon signals for the phenylpropanoid ring, carbonyl group, glycerol backbone, and the glucose moiety. |
| Mass Spec. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Biological Activities
Preliminary studies have indicated that Regaloside F, along with other phenylpropanoid glycerol glucosides, possesses noteworthy biological activities.
Antioxidant Activity
Regaloside F has been evaluated for its antioxidant potential. A study by Choi et al. (2024) investigated the antioxidant effects of eight regalosides, including Regaloside F, using DPPH and ABTS radical scavenging assays.[2] While the study highlighted that regalosides C, E, and K exhibited the most significant antioxidant effects, it provides a basis for further investigation into the structure-activity relationships within this compound class.[2]
Inhibition of Glucose Production
Research into the effects of phenylpropanoid glycerol glucosides on glucose metabolism has shown promising results. A study on related compounds from Lilium longiflorum demonstrated the potential of this chemical class to inhibit glucose production in hepatocytes, suggesting a possible role in managing hyperglycemia.[3][4][5] Although this study did not specifically report on Regaloside F, the shared chemical scaffold suggests it may exhibit similar activities.
Experimental Protocols
Isolation of Regaloside F from Lilium Bulbs
The following is a general protocol for the isolation of regalosides from Lilium species, based on established phytochemical methods.
Figure 1. General workflow for the isolation of Regaloside F.
Methodology:
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Extraction: Fresh bulbs of a Lilium species are homogenized and extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
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Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing Regaloside F (typically the ethyl acetate or n-butanol fraction) is collected.
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Purification: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing Regaloside F are pooled and may require further purification using Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of Regaloside F is determined using a combination of spectroscopic techniques.
Figure 2. Logical flow for the structural elucidation of Regaloside F.
Methodology:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compound. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern, which provides information about the different structural motifs within the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1D NMR: ¹H NMR provides information on the number and chemical environment of protons. ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
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2D NMR: Correlation Spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments (the phenylpropanoid moiety, the glycerol unit, and the glucose).
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Signaling Pathways and Logical Relationships
The biological activities of phenylpropanoid glycosides are often attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by Regaloside F are still under investigation, a potential mechanism for its antioxidant and anti-inflammatory effects is proposed below.
Figure 3. Proposed mechanism of action for the antioxidant and anti-inflammatory effects of Regaloside F.
Description: Regaloside F may exert its therapeutic effects by directly scavenging reactive oxygen species (ROS) and by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This dual action can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in oxidative cellular damage.
Conclusion
Regaloside F represents a promising natural product with potential applications in human health, particularly in the areas of antioxidant and anti-inflammatory therapies. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
References
- 1. scielo.br [scielo.br]
- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
